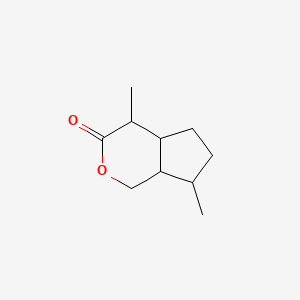
Iridomirmecina
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridomirmecina is a defensive chemical compound classified as an iridoid. It is isolated from ants of the genus Iridomyrmex . This compound has also evolved into a sex pheromone in certain wasps, such as Leptopilina . This compound is also found in various plants, including Actinidia polygama .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridomirmecina involves several steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are not widely documented in public literature. general methods for synthesizing iridoids involve cyclization reactions of monoterpenes, followed by various functional group modifications .
Industrial Production Methods
Extraction from these natural sources remains the most common method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
Iridomirmecina undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Iridomirmecina has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: It is used to understand chemical communication in ants and wasps.
Medicine: Research is ongoing into its potential therapeutic applications due to its biological activity.
Industry: It is used in the development of natural insect repellents and attractants.
Mechanism of Action
The mechanism of action of iridomirmecina involves its interaction with specific receptors in insects. In ants, it acts as a defensive chemical, deterring predators. In wasps, it functions as a sex pheromone, attracting mates . The molecular targets and pathways involved include olfactory receptors and neural pathways that process chemical signals .
Comparison with Similar Compounds
Similar Compounds
Iridodial: Another iridoid with similar defensive properties.
Iridolactone: An iridoid with similar chemical structure and biological activity.
Uniqueness
Iridomirmecina is unique due to its dual role as both a defensive chemical and a sex pheromone. This dual functionality is not commonly observed in other iridoids .
Properties
CAS No. |
1127-68-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3 |
InChI Key |
LYEFRAMOOLOUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1COC(=O)C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


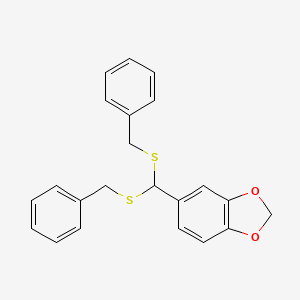

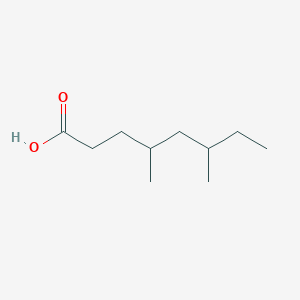
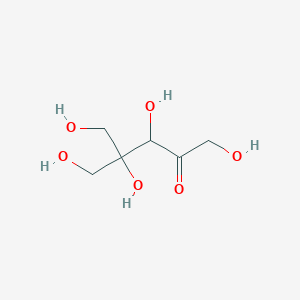

![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
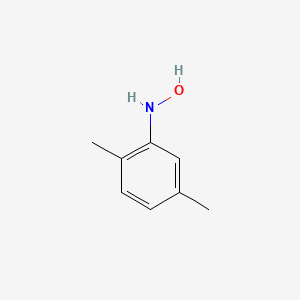
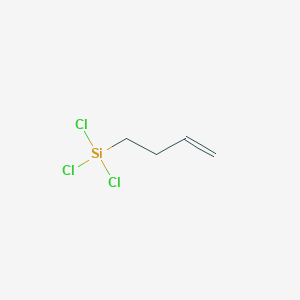
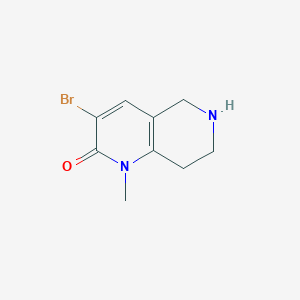
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
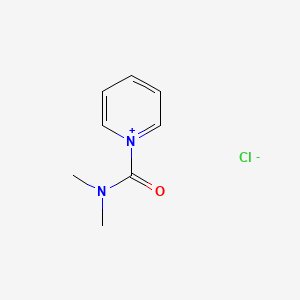
![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![Naphtho[1,2-c]thiophene](/img/structure/B14749731.png)
![3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14749735.png)
